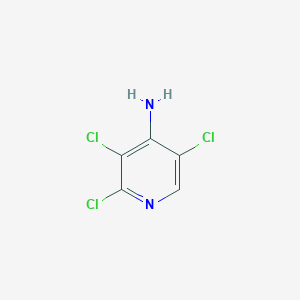

2,3,5-Trichloropyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5-trichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJDUYUWQJWYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352530 | |

| Record name | 2,3,5-trichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-69-8 | |

| Record name | 2,3,5-trichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,5-trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 2,3,5-trichloropyridin-4-amine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chlorination of pyridine to yield the key intermediate, 2,3,5,6-tetrachloropyridine, followed by a selective amination at the 4-position. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to support research and development activities.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the exhaustive chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine. Subsequently, a selective nucleophilic aromatic substitution (SNAr) is performed, where an amino group displaces the chlorine atom at the 4-position of the tetrachloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the three other chlorine atoms activates the 4-position for nucleophilic attack, facilitating a regioselective amination.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine from Pyridine

This procedure outlines the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,3,5,6-Tetrachloropyridine.

Methodology:

A solution of pyridine in a suitable solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser. The solution is cooled to 0°C using an ice bath. A chlorinating agent, for instance, sulfur dichloride, is then added dropwise while maintaining the temperature below 20°C. Following the addition, the reaction mixture is heated to reflux and maintained at this temperature for 6 to 8 hours.

Upon completion, the mixture is cooled to room temperature and filtered. The filtrate is then neutralized by the dropwise addition of a sodium hydroxide solution. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2,3,5,6-tetrachloropyridine.

| Parameter | Value | Reference |

| Starting Material | Pyridine | [1] |

| Chlorinating Agent | Sulfur Dichloride | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Reaction Temperature | Reflux (approx. 71-80°C) | [1] |

| Reaction Time | 6-8 hours | [1] |

| Typical Yield | Up to 97% (GC Yield) | [1] |

Step 2: Synthesis of this compound

This protocol details the selective amination of 2,3,5,6-tetrachloropyridine at the 4-position. This reaction is a nucleophilic aromatic substitution.[2][3]

Experimental Workflow:

Caption: Workflow for the amination of 2,3,5,6-Tetrachloropyridine.

Methodology:

The synthesis is adapted from a procedure for a structurally related compound.[4] 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its ester is used as the starting material. The starting material is dissolved in a suitable solvent, and a catalyst may be employed. An aminating agent, such as ammonia gas or liquid ammonia, is introduced into the reaction vessel. The reaction is carried out under pressure in a sealed reactor at an elevated temperature.

After the reaction is complete, the vessel is cooled, and any excess ammonia is vented. The reaction mixture is then acidified, causing the product to precipitate. The solid product is collected by filtration, washed, and dried to yield 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. By analogy, starting with 2,3,5,6-tetrachloropyridine and an aminating agent under similar conditions is expected to yield this compound. The electron-withdrawing groups on the pyridine ring activate it for nucleophilic aromatic substitution.[3]

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | 3,4,5,6-Tetrachloropyridine derivative | [4] |

| Aminating Agent | Ammonia gas or liquid ammonia | [4] |

| Reaction Type | Ammonolysis | [4] |

| Total Yield | 75-91% | [4] |

Data Summary

The following table summarizes the key quantitative data for the synthesis pathway.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | Pyridine | Sulfur Dichloride, NaOH | Carbon Tetrachloride | Reflux (71-80) | 6-8 | up to 97 |

| 2 | Amination | 2,3,5,6-Tetrachloropyridine | Ammonia | - | Elevated | - | 75-91 (analogous) |

Concluding Remarks

The described two-step synthesis pathway provides a viable and efficient route to this compound. The initial chlorination of pyridine is a high-yielding reaction that furnishes the necessary precursor, 2,3,5,6-tetrachloropyridine. The subsequent selective amination at the 4-position, a nucleophilic aromatic substitution, is anticipated to proceed with good efficiency based on analogous transformations of similar polychlorinated pyridines. The provided experimental workflows and data serve as a foundational guide for researchers and professionals in the fields of chemical synthesis and drug development. Further optimization of the amination step for the specific substrate is recommended to maximize yield and purity.

References

Physicochemical Properties of 2,3,5-Trichloropyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5-Trichloropyridin-4-amine, a compound of interest in various research and development domains. This document collates available data, presents it in a structured format, and outlines detailed experimental protocols for the determination of key parameters.

Core Physicochemical Data

A summary of the known quantitative physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28443-69-8 | PubChem[1] |

| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[1] |

| Molecular Weight | 197.45 g/mol | PubChem[1] |

| Melting Point | 153-155 °C | ChemicalBook[2] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | ChemicalBook[3] |

| logP (XLogP3) | 2.4 | PubChem[1], ECHEMI[4] |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] The capillary method using a melting point apparatus is a standard technique.[6][7][8]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[8]

-

Accurate Determination: A fresh sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[6]

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range.[6]

Caption: Workflow for Melting Point Determination.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[9] The shake-flask method followed by quantification is a common approach.[9][10]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[10][11]

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separation funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Caption: Workflow for LogP Determination.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values. For an amine, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for pKa determination.[12]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.[12]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[12]

Caption: Workflow for pKa Determination.

References

- 1. 4-Amino-2,3,5-trichloropyridine | C5H3Cl3N2 | CID 728676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 | 28443-69-8 [chemicalbook.com]

- 3. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 CAS#: 28443-69-8 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3,5-Trichloropyridin-4-amine (CAS: 2693-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyridin-4-amine is a chlorinated pyridine derivative of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile chemical intermediate for the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of chlorine atoms and an amino group on the pyridine ring provides multiple reactive sites for further functionalization, making it a valuable building block in the design and synthesis of novel compounds with potential biological activities. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic methodologies, spectral characteristics, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 2693-59-6 | N/A |

| Molecular Formula | C₅H₃Cl₃N₂ | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 153-155 °C | [3] |

| Boiling Point (Predicted) | 294.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.83 ± 0.10 | [4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the amino group onto a pre-existing polychlorinated pyridine ring. While detailed, peer-reviewed experimental protocols are scarce, patent literature suggests several synthetic strategies.

A plausible synthetic workflow, based on the amination of a tetrachloropyridine precursor, is outlined below.

Caption: Plausible synthesis of this compound.

Experimental Protocols (General Procedures from Patent Literature)

The following are generalized experimental procedures derived from patent literature for the synthesis of aminopyridines from polychlorinated precursors. These are intended to be illustrative and would require optimization for specific laboratory conditions.

General Procedure for Amination of Polychloropyridines:

-

Reaction Setup: A high-pressure reaction vessel is charged with the polychlorinated pyridine starting material and a suitable solvent (e.g., water, ethanol, or an inert organic solvent).

-

Addition of Aminating Agent: An excess of the aminating agent, such as aqueous ammonia or liquefied ammonia, is introduced into the reactor. A catalyst, such as a copper salt (e.g., cuprous chloride), may also be added to facilitate the reaction.

-

Reaction Conditions: The sealed reactor is heated to a temperature typically ranging from 100 to 150°C. The reaction is maintained under pressure and stirred for a period of several hours until completion, which is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Workup and Purification: After cooling, the excess ammonia and solvent are carefully removed. The reaction mixture is then neutralized or acidified, leading to the precipitation of the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the three chlorine atoms makes the ring susceptible to nucleophilic attack, although the amino group is an activating group. The amino group itself can undergo various reactions, such as diazotization, to be replaced by other functional groups. The chlorine atoms can also be substituted under specific conditions, providing further avenues for derivatization.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the C6 position of the pyridine ring. The chemical shift of this proton would be influenced by the adjacent chlorine and nitrogen atoms. The protons of the amino group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chlorine and amino groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. N-H bending vibrations may be observed around 1600 cm⁻¹. The C-N stretching and C-Cl stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.45 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available information on the specific biological activity or mechanism of action of this compound itself. Its primary role described in the literature is that of a chemical intermediate used in the synthesis of other biologically active compounds, such as pesticides and pharmaceuticals[5][6].

Due to the absence of data on its direct biological targets or effects on cellular processes, it is not possible to construct a signaling pathway diagram for this compound at this time. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential pharmacological or toxicological effects and the pathways through which they might be mediated.

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its hazard information.

| Hazard Information | Details | Source |

| Hazard Codes | Xn (Harmful) | [4] |

| Risk Statements | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [4] |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Applications

The primary application of this compound is as a key building block in organic synthesis. Its trifunctionalized pyridine core allows for the construction of a variety of more complex molecules. It has been cited as an intermediate in the synthesis of:

-

Agrochemicals: As a precursor to herbicides and pesticides. The specific substitution pattern is crucial for the biological activity of the final products.

-

Pharmaceuticals: In the development of new drug candidates. The pyridine scaffold is a common feature in many biologically active compounds.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties and synthetic routes. While detailed experimental protocols and comprehensive spectral data are not widely published, the available information provides a solid foundation for its use in research and development. The most significant knowledge gap lies in its own biological activity and mechanism of action. Future studies in this area could reveal novel applications for this compound beyond its current role as a synthetic building block. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. toxicology.org [toxicology.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 CAS#: 28443-69-8 [m.chemicalbook.com]

- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2,3,5-Trichloropyridin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trichloropyridin-4-amine (CAS No. 28443-69-8). The information herein is targeted toward researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₃Cl₃N₂ Molecular Weight: 197.45 g/mol

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on the chemical structure and established spectroscopic principles. These predictions are intended to serve as a reference for spectral interpretation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Singlet | 1H | H-6 (aromatic) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-4 |

| ~ 145 - 150 | C-2 |

| ~ 140 - 145 | C-6 |

| ~ 120 - 125 | C-3 |

| ~ 110 - 115 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | Medium | N-H bending (scissoring) |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1350 - 1250 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 650 | Medium-Broad | N-H wagging |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 196 | High | [M]⁺ (with ³⁵Cl₃) |

| 198 | High | [M+2]⁺ (with ³⁵Cl₂³⁷Cl) |

| 200 | Medium | [M+4]⁺ (with ³⁵Cl³⁷Cl₂) |

| 202 | Low | [M+6]⁺ (with ³⁷Cl₃) |

| 161 | Medium | [M-Cl]⁺ |

| 126 | Medium | [M-2Cl]⁺ |

| 91 | Medium | [M-3Cl]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Technical Guidance: Solubility Profile of 2,3,5-Trichloropyridin-4-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,3,5-Trichloropyridin-4-amine in organic solvents. Despite a comprehensive search of scientific literature, patents, and technical datasheets, specific quantitative solubility data for this compound in a range of organic solvents remains largely unavailable in the public domain. This document summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine the precise solubility in solvents pertinent to their work.

Introduction and Physicochemical Properties

This compound is a chlorinated aminopyridine derivative. Understanding its solubility is crucial for various applications in research and development, including reaction chemistry, purification, formulation, and analytical method development. The presence of both a basic amino group and a pyridine ring, along with the lipophilic chlorine atoms, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 197.45 g/mol | --INVALID-LINK-- |

| Melting Point | 153-155 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents at various temperatures has not been found in readily accessible scientific literature.

Qualitative Solubility Information

Limited qualitative solubility information has been reported:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Methanol | Slightly Soluble |

This information, while not quantitative, suggests that polar aprotic solvents like DMSO are more effective at dissolving this compound than polar protic solvents like methanol. Further experimental investigation is required to establish a comprehensive solubility profile.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Quantification of the Solute:

-

Chromatographic Method (e.g., HPLC-UV): This is the recommended method for accurate quantification.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical method or the mass obtained from the gravimetric method, calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,3,5-Trichloropyridine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature search, the specific crystal structure of 2,3,5-Trichloropyridin-4-amine has not been reported. This guide will focus on the crystallographic analysis of the closely related and structurally significant parent compound, 2,3,5-Trichloropyridine . The methodologies and data presented herein provide a foundational understanding that can inform future studies on its derivatives.

Introduction

2,3,5-Trichloropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structural properties, particularly in the solid state, are of fundamental importance for understanding its reactivity, stability, and potential intermolecular interactions. This technical guide provides a comprehensive overview of the crystal structure of 2,3,5-Trichloropyridine, detailing the experimental protocols for its synthesis and crystallization, and presenting the crystallographic data in a clear, structured format.

Experimental Protocols

Synthesis of 2,3,5-Trichloropyridine

Several synthetic routes for 2,3,5-Trichloropyridine have been reported. A common method involves the reduction of a more chlorinated pyridine precursor.

Method 1: Reductive Dechlorination of Pentachloropyridine [3]

-

Reaction Setup: A 500 mL three-neck flask is equipped with a reflux condenser, heater, thermometer, and stirrer.

-

Reagents:

-

Pentachloropyridine: 25.1 g (0.1 mole)

-

6N Ammonium Hydroxide: 200 mL (1.2 moles)

-

Zinc dust: 39.0 g (0.60 gram atom)

-

Toluene: 100 mL

-

-

Procedure:

-

The reagents are added to the flask. The initial pH of the mixture is 12.6.

-

The mixture is heated to 70°C with continuous stirring and maintained at this temperature for 35 hours.

-

After the reaction period, the mixture is cooled to 20°C.

-

The insoluble materials are removed by filtration.

-

The filter cake is washed with toluene.

-

The toluene wash is combined with the filtrate and concentrated by distillation.

-

-

Yield: This process yields 9.39 grams of 2,3,5-Trichloropyridine (52% of theoretical).[3]

Single Crystal Growth

Single crystals of 2,3,5-Trichloropyridine suitable for X-ray diffraction analysis were obtained through slow evaporation.[4]

-

Dissolution: 0.2 g of synthesized 2,3,5-Trichloropyridine is dissolved in 30 mL of methanol.

-

Evaporation: The solvent is allowed to evaporate slowly at room temperature over approximately 7 days.

-

Crystal Formation: Colorless block-like single crystals are formed.[4]

X-ray Diffraction Data Collection

Crystallographic data was collected using an Enraf–Nonius CAD-4 diffractometer.[4]

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å) from a fine-focus sealed tube was used.

-

Temperature: The data was collected at 298(2) K.

-

Scan Mode: ω/2θ scans were employed.

-

Data Collection Range: 2.3° ≤ θ ≤ 25.9°.

-

Standard Reflections: Three standard reflections were monitored every 200 reflections to check for crystal decay.

Crystallographic Data

The crystal structure of 2,3,5-Trichloropyridine was solved by direct methods and refined by full-matrix least-squares on F².[4] The molecule is essentially planar. In the crystal structure, the molecules are stacked along the short a-axis, forming layers parallel to the (102) plane. No significant π–π stacking interactions or hydrogen bonds were observed.[4]

Table 1: Crystal Data and Structure Refinement Details for 2,3,5-Trichloropyridine

| Parameter | Value[4] |

| Empirical Formula | C₅H₂Cl₃N |

| Formula Weight | 182.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.8860 (8) Å |

| b | 16.144 (3) Å |

| c | 10.959 (2) Å |

| β | 97.61 (3) ° |

| Volume | 681.5 (2) ų |

| Z | 4 |

| Calculated Density | 1.788 Mg/m³ |

| Absorption Coefficient | 1.24 mm⁻¹ |

| F(000) | 360 |

| Crystal Size | 0.40 x 0.20 x 0.20 mm |

| Reflections Collected | 1525 |

| Independent Reflections | 1328 [R(int) = 0.043] |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.131 |

| R indices (all data) | R1 = 0.076, wR2 = 0.149 |

Table 2: Selected Bond Lengths and Angles for 2,3,5-Trichloropyridine

| Bond | Length (Å)[4] | Angle | Angle (°)[4] |

| Cl(1)-C(4) | 1.725 (3) | C(5)-N(1)-C(1) | 117.7 (3) |

| Cl(2)-C(2) | 1.723 (3) | N(1)-C(1)-C(2) | 123.4 (3) |

| Cl(3)-C(3) | 1.726 (3) | C(1)-C(2)-C(3) | 118.8 (3) |

| N(1)-C(5) | 1.312 (4) | C(2)-C(3)-C(4) | 119.5 (3) |

| N(1)-C(1) | 1.334 (4) | C(3)-C(4)-C(5) | 120.9 (3) |

| C(1)-C(2) | 1.370 (5) | N(1)-C(5)-C(4) | 119.6 (3) |

| C(2)-C(3) | 1.385 (4) | ||

| C(3)-C(4) | 1.379 (4) | ||

| C(4)-C(5) | 1.378 (4) |

Visualizations

Experimental Workflow for Single Crystal Growth

Caption: Workflow for the synthesis and single-crystal X-ray diffraction analysis of 2,3,5-Trichloropyridine.

References

An In-depth Technical Guide on 2,3,5-Trichloropyridin-4-amine: Synthesis, Properties, and Potential as a Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trichloropyridin-4-amine, a halogenated pyridine derivative of interest in medicinal chemistry. While specific historical records of its initial discovery are not prominently documented, its structural class suggests origins within the broader exploration of chlorinated pyridines for bioactive applications. This document outlines the physicochemical properties of the compound and proposes a detailed synthetic protocol based on established methodologies for the amination of polychlorinated aromatic systems. A significant focus is placed on its potential, though currently unsubstantiated in publicly accessible quantitative studies, as a phosphodiesterase 4 (PDE4) inhibitor. The guide elucidates the mechanism of PDE4 inhibition and its role in relevant signaling pathways. The information is presented to be a valuable resource for researchers in drug discovery and development, providing a foundational understanding of this compound's chemistry and potential therapeutic relevance.

Introduction and Historical Context

The history of this compound is not well-documented in seminal publications. Its emergence is likely intertwined with the broader investigation of polychlorinated pyridine scaffolds in the mid to late 20th century. These scaffolds have been fundamental in the development of a wide range of agrochemicals and pharmaceuticals. The introduction of chlorine atoms to the pyridine ring significantly alters its electronic properties, often enhancing biological activity and metabolic stability. The subsequent addition of an amine group, a common pharmacophore, suggests its synthesis was likely driven by the search for novel bioactive molecules. While a definitive "discovery" paper is elusive, its existence in chemical supplier catalogs and chemical databases like PubChem indicates its synthesis and characterization have been performed. The unconfirmed reports of its activity as a phosphodiesterase 4 (PDE4) inhibitor suggest it may have been synthesized as part of a screening library targeting this enzyme class.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. This data is compiled from publicly available databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-Amino-2,3,5-trichloropyridine | PubChem |

| CAS Number | 28443-69-8 | PubChem |

| Molecular Formula | C₅H₃Cl₃N₂ | PubChem |

| Molecular Weight | 197.45 g/mol | PubChem |

| Melting Point | 153-155 °C | ChemicalBook |

| Appearance | Solid | CymitQuimica |

| Purity | Typically ≥95% | CymitQuimica |

| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | PubChem |

| InChIKey | YYJDUYUWQJWYNA-UHFFFAOYSA-N | PubChem |

| SMILES | C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | PubChem |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the amination of 2,3,4,5-tetrachloropyridine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3,4,5-Tetrachloropyridine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a high-pressure reaction vessel, combine 2,3,4,5-tetrachloropyridine (1 equivalent) and ethanol to form a solution or suspension.

-

Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

-

Seal the vessel and heat the reaction mixture to 120-150 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

This compound has been anecdotally cited as a phosphodiesterase 4 (PDE4) inhibitor. However, to date, no publicly accessible, peer-reviewed studies have been found that provide quantitative data (e.g., IC₅₀ or Kᵢ values) to substantiate this claim. The following section describes the general mechanism of PDE4 inhibition and its downstream effects.

The Role of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) to the inactive 5'-AMP. PDE4 is predominantly expressed in inflammatory and immune cells, making it a key regulator of inflammatory processes.

Mechanism of Action of PDE4 Inhibitors

Inhibition of PDE4 prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of pro-inflammatory mediators (e.g., TNF-α, interleukins) and an increase in anti-inflammatory cytokines.

Caption: Generalized PDE4 signaling pathway.

Conclusion

This compound is a halogenated aminopyridine with potential, yet unconfirmed, utility as a phosphodiesterase 4 inhibitor. While its specific discovery and development history are not well-defined, its synthesis is achievable through standard organic chemistry methodologies, such as the nucleophilic aromatic substitution of a polychlorinated pyridine. The lack of quantitative biological data for this compound represents a significant knowledge gap and an opportunity for future research. Further investigation is required to confirm its purported PDE4 inhibitory activity and to explore its broader pharmacological profile. This guide provides a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and related chlorinated pyridine compounds.

An In-depth Technical Guide to 2,3,5-Trichloropyridin-4-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2,3,5-trichloropyridin-4-amine and its derivatives represent a class of compounds with significant potential for drug discovery and development. The strategic placement of chlorine atoms and the amine group on the pyridine ring creates a unique electronic and steric profile, offering a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and, where available, the biological activities of this compound class, with a focus on providing actionable data and methodologies for researchers in the field.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its analogues primarily relies on the nucleophilic aromatic substitution (SNAr) of polychlorinated pyridine precursors. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the ring towards attack by nucleophiles, particularly at the 4-position.

A key precursor for the synthesis of this compound is 2,3,5,6-tetrachloropyridine. The amination of this starting material at the 4-position is a critical step. While specific protocols for the direct synthesis of this compound are not abundantly available in the public domain, analogous reactions with other polychlorinated pyridines and amines provide a strong basis for a viable synthetic route.

For instance, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has been reported via the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its formate salt. This demonstrates the feasibility of selective amination at the 4-position of a tetrachlorinated pyridine ring.[1]

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines. This methodology offers a promising approach for the synthesis of this compound and its derivatives.

General Experimental Protocol: Microwave-Assisted Amination of Polychlorinated Pyridines

The following protocol is adapted from the synthesis of 4-amino-3,5-dihalopyridines and can be considered a starting point for the synthesis of this compound from 2,3,5,6-tetrachloropyridine.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or an amine)

-

Triethylamine (or another suitable base)

-

N-methylpyrrolidone (NMP) or another high-boiling polar aprotic solvent

-

Microwave reactor

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a microwave-safe reaction vessel, combine 2,3,5,6-tetrachloropyridine (1.0 eq), the amine (1.1-2.0 eq), and triethylamine (2.0 eq) in NMP.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to a temperature between 150-250 °C for a duration of 30-60 minutes. Reaction conditions should be optimized for the specific substrate and amine.

-

After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Workflow for Microwave-Assisted Amination:

Derivatives and Analogues

The this compound scaffold can be further functionalized to generate a diverse library of compounds for biological screening.

N-Substituted Analogues

The primary amine at the 4-position can serve as a handle for further derivatization. Reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Analogues with Modified Pyridine Cores

Analogues with different halogenation patterns on the pyridine ring (e.g., 3,5-dichloro- or other combinations) can be synthesized using appropriately substituted starting materials. These analogues are crucial for understanding the role of the chlorine atoms in biological activity.

Biological Activities and Potential Applications

While specific quantitative data for this compound and its direct derivatives are limited in publicly accessible literature, the broader class of aminopyridines and their halogenated derivatives have shown a wide range of biological activities.

Derivatives of aminopyridines are known to possess anticancer properties.[2][3] For example, certain cyanopyridine and aminocyanopyridine compounds have demonstrated significant anticancer effects. Some newly synthesized pyridine, pyran, and pyrimidine derivatives have exhibited in vitro antitumor activities against a panel of human tumor cell lines.[2]

Furthermore, the related compound 3,5,6-trichloropyridin-2-ol, a metabolite of the insecticide chlorpyrifos, has been shown to exhibit cytotoxicity and endocrine-disrupting effects.[4] This highlights the potential for biological activity within this class of chlorinated pyridine derivatives.

The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated pathway in cancer, and various small molecules are being investigated as inhibitors.[5][6] It is plausible that derivatives of this compound could interact with components of this or other critical signaling pathways in cancer cells.

Potential Signaling Pathway Involvement:

Quantitative Data

At present, there is a lack of publicly available, structured quantitative data (e.g., IC50 or Ki values) specifically for this compound and its direct analogues against various biological targets. The data available is for structurally related but distinct classes of compounds. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized derivatives.

Table 1: Representative Biological Activity of Related Aminopyridine Derivatives

| Compound Class | Target/Assay | Activity Range | Reference |

| Pyrido[2,3-d]pyrimidines | MCF-7 Cytotoxicity | IC50: 0.57–3.15 µM | [7] |

| Pyrido[2,3-d]pyrimidines | HepG2 Cytotoxicity | IC50: 0.99–4.16 µM | [7] |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition | IC50: 11.4–34.6 nM | [7] |

| Monoterpene-aminopyrimidine hybrids | A2780 Ovary Cancer Cells | IC50: 0.76–2.82 μM | [3] |

| Amide derivatives of thiadiazol-amine | HeLa and PANC-1 Cytotoxicity | IC50: 1.8-2.8 µM | [8] |

Disclaimer: The data presented in this table is for structurally related compounds and should be used for contextual purposes only. The biological activity of this compound derivatives may differ significantly.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the use of microwave-assisted organic synthesis, provide a clear path for the generation of diverse compound libraries. While there is a current gap in the literature regarding the specific quantitative biological data and mechanisms of action for this compound class, the known activities of related aminopyridine derivatives suggest that these compounds are worthy of further investigation, particularly in the area of oncology.

Future research should focus on:

-

The systematic synthesis and characterization of a library of this compound derivatives with diverse substitutions at the 4-amino position.

-

Comprehensive screening of these compounds against a panel of cancer cell lines and relevant biological targets to establish structure-activity relationships.

-

Elucidation of the mechanism of action for any identified hit compounds, including the identification of their primary molecular targets and effects on key signaling pathways.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives and their analogues can be unlocked.

References

- 1. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells [mdpi.com]

- 4. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Theoretical and Computational Studies of 2,3,5-Trichloropyridin-4-amine

Introduction

2,3,5-Trichloropyridin-4-amine is a halogenated aromatic amine whose derivatives are of interest in medicinal chemistry and materials science.[1] Computational and theoretical studies are essential for understanding its molecular structure, reactivity, and potential applications. This guide provides a comprehensive overview of the computational methodologies employed to characterize this and similar molecules.

Chemical and Physical Properties

Basic properties of this compound have been computed and are available in public databases.[2]

| Property | Value | Source |

| Molecular Formula | C5H3Cl3N2 | PubChem[2] |

| Molecular Weight | 197.45 g/mol | PubChem[2] |

| CAS Number | 28443-69-8 | PubChem[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

| XLogP3-AA | 2.4 | PubChem[2] |

Theoretical and Computational Methodologies

The characterization of molecules like this compound typically involves a suite of computational chemistry techniques. Density Functional Theory (DFT) is a prominent method for these investigations due to its balance of accuracy and computational cost.

Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach involves using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and spectroscopic behavior. Key electronic properties that are typically calculated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule.

Experimental Protocols

While specific experimental data for this compound is scarce, this section outlines the typical experimental procedures for synthesis and characterization.

Synthesis of this compound

The synthesis of related compounds often involves the amination of a polychlorinated pyridine precursor. For instance, the synthesis of the parent compound, 2,3,5-trichloropyridine, can be achieved by the dechlorination of pentachloropyridine using zinc dust in an alkaline solution.[3] A plausible synthetic route to this compound would involve the reaction of a suitable tetrachloropyridine with an aminating agent.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the molecule, which can be compared with the computationally predicted spectra.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would reveal the electronic transitions within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data Summary (Hypothetical)

As no specific computational studies were found, this section presents a template for how the quantitative data would be structured.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | value | N1-C2-C3 | value |

| C3-C4 | value | C2-C3-C4 | value |

| C4-C5 | value | C3-C4-C5 | value |

| C5-N1 | value | C4-C5-N1 | value |

| C2-N1 | value | C5-N1-C2 | value |

| C4-N2 | value | C3-C4-N2 | value |

| C2-Cl | value | C5-C4-N2 | value |

| C3-Cl | value | H-N2-H | value |

| C5-Cl | value |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | value | value | value | N-H symmetric stretch |

| ν2 | value | value | value | N-H asymmetric stretch |

| ν3 | value | value | value | C-H stretch |

| ν4 | value | value | value | C=C/C=N ring stretch |

| ... | ... | ... | ... | ... |

Table 3: Calculated Electronic Properties

| Property | Energy (eV) |

| EHOMO | value |

| ELUMO | value |

| HOMO-LUMO Gap (ΔE) | value |

| Ionization Potential | value |

| Electron Affinity | value |

| Global Hardness (η) | value |

| Chemical Potential (μ) | value |

| Electrophilicity Index (ω) | value |

Signaling Pathways and Logical Relationships (Illustrative)

In drug development, understanding how a molecule interacts with biological targets is crucial. While the specific biological activity of this compound is not well-documented, related pyridine derivatives have shown a range of activities, including as inhibitors of certain enzymes. A hypothetical signaling pathway involving a pyridine-based inhibitor is depicted below.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Logical Relationship for Drug Discovery

The process of identifying a lead compound from a class of molecules like substituted pyridines can be represented logically.

Caption: Logical workflow for lead compound identification in drug discovery.

Conclusion

While specific theoretical and computational data for this compound are not currently available in published literature, this guide provides a comprehensive framework for how such an analysis would be conducted. The methodologies outlined, including DFT calculations for geometry optimization, vibrational frequency analysis, and electronic property determination, are standard practices in computational chemistry. The illustrative data tables and diagrams serve as a template for future research on this and related molecules. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,3,5-Trichloropyridin-4-amine in Organic Synthesis

Introduction

2,3,5-Trichloropyridin-4-amine is a versatile, halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the three chlorine atoms and the amino group on the pyridine ring, allow for selective functionalization through various cross-coupling reactions. This makes it an invaluable intermediate in the synthesis of highly substituted pyridines, which are prevalent scaffolds in medicinal chemistry and agrochemical development.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For this compound, the chlorine atom at the C2 position is generally the most susceptible to oxidative addition to the palladium(0) catalyst, allowing for regioselective arylation or vinylation. This selective reactivity is crucial for the synthesis of 2-aryl-3,5-dichloro-4-aminopyridines.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | 75-85 |

| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 82-92 |

Note: The data in this table is representative and synthesized from typical conditions for coupling heteroaryl chlorides.[6][7] Actual yields may vary.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,5-dichloropyridin-4-amine

-

Materials:

-

This compound (1.0 mmol, 211.45 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.3 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.16 mg)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 14.0 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

-

Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

-

Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. For this compound, regioselective amination at the C2 position can be achieved, providing a direct route to 2-amino-3,5-dichloropyridine derivatives.[10] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 88-96 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |

| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | DME | 95 | 70-80 |

| 4 | Indole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH | 100 | 80-90 |

Note: The data in this table is representative and based on general protocols for heteroaryl chlorides.[10][11] Actual yields may vary.

Experimental Protocol: Synthesis of N-phenyl-3,5-dichloropyridine-2,4-diamine

-

Materials:

-

This compound (1.0 mmol, 211.45 mg)

-

Aniline (1.1 mmol, 102.4 mg, 100 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

-

Anhydrous 1,4-dioxane (5 mL)

-

-

Procedure:

-

In an oven-dried vial equipped with a magnetic stir bar, combine Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Seal the vial with a septum, and purge with argon for 10 minutes.

-

Add this compound, followed by anhydrous 1,4-dioxane and aniline via syringe.

-

Continue purging with argon for another 5 minutes.

-

Place the sealed vial in a preheated heating block at 110 °C and stir vigorously for 24 hours.

-

Cool the reaction to room temperature and dilute with dichloromethane (DCM).

-

Filter the mixture through a pad of Celite®, washing the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

-

Application: Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It is a powerful method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[13] While aryl chlorides are less reactive than bromides or iodides, successful coupling can be achieved with robust catalyst systems. This reaction allows for the introduction of an alkynyl moiety at the C2 position of this compound.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | THF | 65 | 70-80 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (4) | Diisopropylamine | Toluene | 100 | 75-85 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 80 | 65-75 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ / Et₃N | Acetonitrile | 70 | 72-82 |

Note: The data represents typical conditions for Sonogashira coupling of challenging aryl chlorides.[14][15] Yields are estimates and subject to optimization.

Experimental Protocol: Synthesis of 3,5-dichloro-2-(phenylethynyl)pyridin-4-amine

-

Materials:

-

This compound (1.0 mmol, 211.45 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)

-

Anhydrous and degassed triethylamine (Et₃N) (5 mL)

-

Anhydrous and degassed THF (5 mL)

-

-

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 65 °C and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove metal salts.

-

Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the target compound.

-

References

- 1. nbinno.com [nbinno.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes: Synthesis of a Potential Picolinic Acid Herbicide from 2,3,5-Trichloropyridin-4-amine

Introduction

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, renowned for their efficacy in controlling broadleaf weeds.[1] Prominent examples like Picloram and Clopyralid function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1][2] While numerous synthetic routes to these herbicides are established, this document outlines a proposed, scientifically plausible protocol for the synthesis of a novel picolinic acid derivative, 4-amino-2,3,5-trichloropicolinic acid , utilizing 2,3,5-Trichloropyridin-4-amine as the starting material.

The proposed target molecule is a structural isomer of the commercial herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) and is anticipated to exhibit a similar mechanism of action.[2][3] The synthetic strategy is a three-step process involving:

-

N-Protection: Shielding of the C4-amino group to prevent interference in subsequent steps.

-

Directed ortho-Metalation and Carboxylation: Regioselective introduction of a carboxylic acid group at the C6 position.

-

N-Deprotection: Removal of the protecting group to yield the final active compound.

This protocol provides detailed methodologies, estimated quantitative data based on analogous reactions, and visualizations to guide researchers in the potential development of new herbicidal agents.

Mechanism of Action: Synthetic Auxin Pathway

Picolinic acid herbicides function as synthetic auxins.[4] They hijack the plant's natural auxin signaling pathway, which is critical for growth and development. The herbicide molecule binds to the TIR1/AFB family of auxin co-receptors, promoting their interaction with Aux/IAA transcriptional repressor proteins.[5][6] This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The removal of these repressors unleashes Auxin Response Factors (ARFs), which activate the transcription of numerous auxin-responsive genes.[4] The resulting overstimulation of these gene pathways leads to metabolic disruption, uncontrolled cell division, and ultimately, the death of susceptible plants.[1]

Proposed Synthetic Workflow

The synthesis of 4-amino-2,3,5-trichloropicolinic acid from this compound is proposed to proceed through the three main stages illustrated below.

Experimental Protocols

Step 1: N-Boc Protection of this compound

This protocol details the protection of the primary amino group using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reaction during the subsequent lithiation step.

| Parameter | Value/Description |

| Starting Material | This compound |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Estimated Yield | 90-95% |

| Reference | Adapted from protocols for N-Boc protection of aminopyridines.[7][8] |

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add a catalytic amount of DMAP (0.05 eq).

-

To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Step 2: Directed ortho-Metalation and Carboxylation